3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
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Overview
Description
3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized under acidic or basic conditions to yield the desired oxazinone structure. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts, such as Lewis acids or transition metal complexes, can further enhance the reaction rate and selectivity. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the oxazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one exerts its effects involves interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be mediated through inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: Lacks the propyl group, which may affect its biological activity and solubility.
3-(4-hydroxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: The hydroxyl group can enhance hydrogen bonding and potentially increase biological activity.
3-(4-methoxyphenyl)-9-ethyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: The ethyl group may result in different pharmacokinetic properties compared to the propyl group.
Uniqueness
The presence of the propyl group in 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can influence its lipophilicity, solubility, and overall biological activity, making it unique compared to its analogs. This structural variation can lead to differences in how the compound interacts with biological targets and its effectiveness in various applications.
Biological Activity
The compound 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromeno structure fused with an oxazine ring, which is known for its diverse biological activities. The presence of the methoxy and propyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of chromeno compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Chromeno derivative A | E. coli | 15 µg/mL |
Chromeno derivative B | S. aureus | 10 µg/mL |
Chromeno derivative C | C. albicans | 12 µg/mL |
Anticancer Properties
The anticancer potential of chromeno compounds has been extensively studied. Evidence suggests that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic proteins.
A notable study demonstrated that a related chromeno compound induced apoptosis in breast cancer cells with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism involved the activation of caspase pathways and the upregulation of pro-apoptotic factors.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within microbial cells or cancerous tissues.
- Receptor Interaction : It is hypothesized that this compound could interact with specific receptors (e.g., estrogen receptors in breast cancer) modulating their activity.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.
Study on Antimicrobial Effects
In a recent study published in Phytochemistry Reviews, researchers synthesized several derivatives based on the chromeno structure and evaluated their antimicrobial efficacy against a panel of pathogens. One derivative showed a significant reduction in bacterial load in vitro and demonstrated potential for development as a new antimicrobial agent .
Study on Anticancer Activity
A clinical trial investigated the effects of a chromeno-based compound on patients with advanced breast cancer. Results indicated that patients receiving this treatment exhibited reduced tumor size and improved survival rates compared to control groups . The study highlighted the compound's ability to target cancer stem cells selectively.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-10-22-11-17-19(26-13-22)9-8-16-20(23)18(12-25-21(16)17)14-4-6-15(24-2)7-5-14/h4-9,12H,3,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTPCJCPPGOMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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